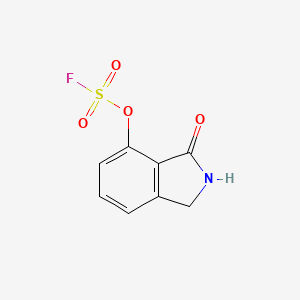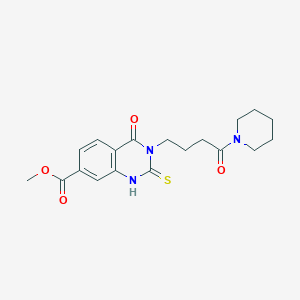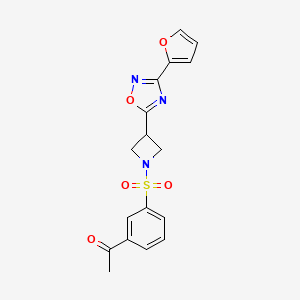
1-(3-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azétidin-1-yl)sulfonyl)phényl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound known for its complex structure and diverse applications. This compound contains multiple functional groups, including a furan ring, an oxadiazole ring, an azetidine ring, and a sulfonyl group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Explored for its reactivity and stability under various conditions.
Biology:
Investigated for potential bioactivity, including antimicrobial and anticancer properties.
Studied for its interactions with biological macromolecules.
Medicine:
Potential precursor for pharmaceuticals, especially those targeting specific enzymes or receptors.
Evaluated for its therapeutic potential in various disease models.
Industry:
Utilized in the development of advanced materials, including polymers and catalysts.
Considered for applications in the electronics industry, particularly in organic semiconductors.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial activity . Therefore, it’s plausible that this compound could interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interfere with essential biochemical processes in microbial cells, leading to their death or growth inhibition .
Biochemical Pathways
It’s plausible that it could interfere with the synthesis of essential microbial proteins or enzymes, disrupting key metabolic pathways and inhibiting microbial growth .
Result of Action
Based on its potential antimicrobial activity, it could result in the death or growth inhibition of microbial cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, each tailored to introduce and modify specific functional groups:
Formation of the Furan Ring: Typically achieved through the cyclization of suitable precursors under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This is often prepared by cyclodehydration reactions involving nitriles and amidoximes, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Azetidine Ring: Azetidine rings can be constructed through cyclization reactions involving amino alcohols or related substrates.
Sulfonylation: Introduction of the sulfonyl group is typically carried out via sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial-scale production of this compound would likely involve streamlined versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:
Oxidation: Potential oxidation reactions can occur at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole or sulfonyl groups, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan ring or sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., NaOH, K₂CO₃).
Major Products: The products of these reactions can vary widely, including oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Comparaison Avec Des Composés Similaires
1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique combination of functional groups and properties. Similar compounds may include:
1-(3-((3-(3-(Thiophene-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
1-(3-((3-(3-(Furan-2-yl)-1,3,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
1-(3-((3-(3-(Furan-2-yl)-1,2,5-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
These compounds may share some chemical reactivity and applications but can differ significantly in their specific properties and uses. 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone's uniqueness lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-11(21)12-4-2-5-14(8-12)26(22,23)20-9-13(10-20)17-18-16(19-25-17)15-6-3-7-24-15/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZPUMXAFGBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
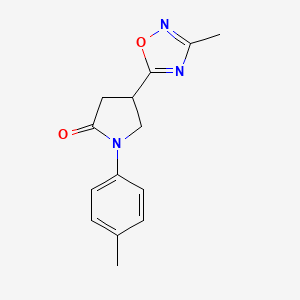
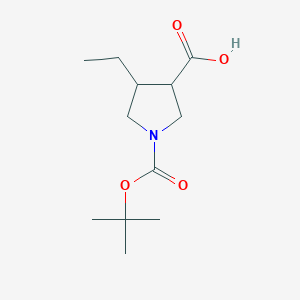
![ethyl 4-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2471925.png)
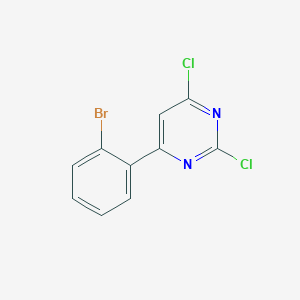
![3-(3,4-dichlorophenyl)-5-[3-(pyridin-3-yl)phenyl]-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2471928.png)
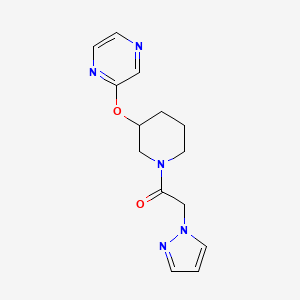
![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)
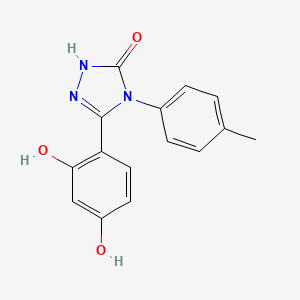
![5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2471936.png)
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2471937.png)
![(3E)-3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2471938.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2471939.png)
